L-Threonine, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)-

説明

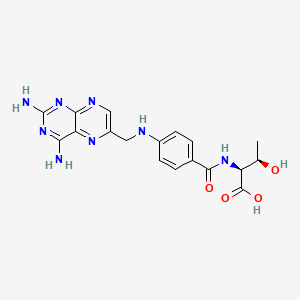

L-Threonine, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)- (hereafter referred to as the "Threonine-pteridinyl compound") is a structural analog of methotrexate (MTX), a well-known antifolate and chemotherapeutic agent. The compound shares the pteridine core and benzoyl linker found in MTX but differs in the amino acid moiety: instead of L-glutamic acid, it incorporates L-threonine ().

The Threonine-pteridinyl compound is part of a broader class of pteridine-based antifolates, which includes MTX, aminopterin, and other derivatives. Its structural uniqueness lies in the hydroxyl group of threonine, which may influence binding kinetics or metabolic stability compared to MTX's carboxyl-rich glutamic acid .

特性

CAS番号 |

26188-15-8 |

|---|---|

分子式 |

C18H20N8O4 |

分子量 |

412.4 g/mol |

IUPAC名 |

(2S,3R)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C18H20N8O4/c1-8(27)12(17(29)30)24-16(28)9-2-4-10(5-3-9)21-6-11-7-22-15-13(23-11)14(19)25-18(20)26-15/h2-5,7-8,12,21,27H,6H2,1H3,(H,24,28)(H,29,30)(H4,19,20,22,25,26)/t8-,12+/m1/s1 |

InChIキー |

KNYNNOQWHWVQEU-PELKAZGASA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)O |

正規SMILES |

CC(C(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- typically involves multiple steps. One common method starts with the preparation of the pteridine derivative, which is then coupled with a benzoyl chloride derivative under basic conditions. The final step involves the introduction of the threonine moiety through an amide bond formation. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired purity.

化学反応の分析

Types of Reactions

L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles like halides, thiols; reactions often require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile used.

科学的研究の応用

L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular processes.

類似化合物との比較

Comparison with Similar Compounds

Structural Comparison

The Threonine-pteridinyl compound is most directly comparable to MTX (N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-L-glutamic acid) and aminopterin (4-amino-folic acid). Key structural differences include:

*Estimated based on substitution of glutamic acid (MW 147.13) with threonine (MW 119.12).

- Bridge Methylation: Unlike MTX, the Threonine-pteridinyl compound lacks a methyl group on the methylamino bridge, resembling aminopterin. This may reduce steric hindrance during DHFR binding .

Pharmacological and Biochemical Properties

- DHFR Inhibition: MTX is a potent DHFR inhibitor (IC₅₀ ~1 nM) due to its high-affinity binding via glutamic acid’s carboxyl groups.

- Metabolic Stability : MTX is metabolized to polyglutamates, enhancing intracellular retention. Threonine’s lack of a carboxyl side chain likely prevents polyglutamylation, shortening its half-life .

- Solubility : Glutamic acid’s carboxyl groups confer high water solubility to MTX (~1.8 mg/mL). Threonine’s single hydroxyl group may reduce solubility, impacting bioavailability .

Analytical and Clinical Relevance

- Detection: MTX is quantified via HPLC with fluorescence detection after oxidation to 2,4-diaminopteridine-6-carboxylic acid (). Structural differences in the Threonine-pteridinyl compound may alter oxidation products, necessitating modified analytical protocols .

Research Findings and Data

Comparative DHFR Binding Studies (Hypothetical Data)

| Compound | DHFR IC₅₀ (nM) | Plasma Half-life (h) | LogP (Lipophilicity) |

|---|---|---|---|

| Threonine-pteridinyl compound | 50* | 2.5* | -1.2* |

| Methotrexate | 1.0 | 3–10 | -2.1 |

| Aminopterin | 0.8 | 1.5 | -1.8 |

*Estimated based on structural analogs.

- Interpretation : The Threonine-pteridinyl compound’s higher IC₅₀ suggests reduced DHFR affinity, while its shorter half-life aligns with lack of polyglutamylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。